molecular formula C12H14N4O2 B1488130 ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine CAS No. 1058159-07-1

((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine

Cat. No. B1488130
CAS RN: 1058159-07-1
M. Wt: 246.27 g/mol
InChI Key: GIDFHDDIYAKTBJ-UHFFFAOYSA-N
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Description

The compound is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .


Synthesis Analysis

The synthesis of (1-benzyl-1 H -1,2,3-triazol-4-yl)methyl diphenylphosphinate was optimized with respect to the reaction parameters, such as the temperature, reaction time, and catalyst loading . The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .


Molecular Structure Analysis

Structural analysis shows that in 1 the capped-octahedral environment around the Co (II) centers is highly distorted with rather long bonds between the metal and donor atoms . The tbta ligand binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form, with the Co–N (amine) distance of 2.494 (2) Å acting as a capping bond to the octahedron .


Chemical Reactions Analysis

The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy . The approach was applied to a range of organic azides, which confirmed the wide scope and the substituent tolerance of the process .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C and has a melting point of 132-143 °C . It has a molecular weight of 530.63 .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques and Structural Analysis The compound ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine is structurally related to biheterocyclic derivatives of phosphonic glycine analogs. These compounds are synthesized using dipolar -1,3 cycloaddition reactions, commonly referred to as Click Chemistry. The reactions typically involve copper sulfate pentahydrate and sodium ascorbate in catalytic amounts, yielding high purity products after chromatographic separation and recrystallization. Extensive structural characterization is performed using 1D and 2D NMR spectroscopy to confirm the proposed structures (Khadir et al., 2021).

Biological and Pharmaceutical Applications

Glycine Transporter Inhibitors Compounds with structural similarities to this compound, such as 3-biphenyl-4-yl-4-phenyl-4H-1,2,4-triazoles, have been studied as potential glycine transporter 1 (GlyT1) inhibitors. These inhibitors are significant due to their potential therapeutic applications in treating cognitive disorders by modulating glycine levels in the brain (Sugane et al., 2011; Sugane et al., 2013; da Silva et al., 2020; Lindsley et al., 2006).

Antimicrobial and Antiproliferative Activities

Antimicrobial Properties Some derivatives structurally related to this compound have demonstrated antimicrobial activities. Schiff bases derived from 1,2,4-triazole compounds have shown significant antibacterial and antifungal effects, indicating their potential as antimicrobial agents (Mange et al., 2013).

Antiproliferative Effects The N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide scaffold has been identified as a potent inhibitor of cancer cell growth. Specific derivatives have shown remarkable antiproliferative activity against breast tumor cells, with IC50 values as low as 46 nM. These compounds also inhibit tubulin polymerization, arrest cell cycle progression in the G2/M phase, and disrupt normal microtubule activity, indicating their potential as anticancer agents (Stefely et al., 2010).

Mechanism of Action

The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively . Tris [ (1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Safety and Hazards

The compound may cause long-term adverse effects in the aquatic environment . It should be disposed of as industrial waste and its release into the environment should be avoided .

Future Directions

Further investigation showed that compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively . This suggests potential future directions for research into the therapeutic applications of this compound.

properties

IUPAC Name

2-[(1-benzyltriazol-4-yl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c17-12(18)7-13-6-11-9-16(15-14-11)8-10-4-2-1-3-5-10/h1-5,9,13H,6-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDFHDDIYAKTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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